N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide is a chemical compound characterized by its imidazole ring and cyclopentyloxy group
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of imidazole derivatives with biological targets. Medicine: Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide typically involves the following steps:
Imidazole Derivative Synthesis: The imidazole ring is synthesized through a condensation reaction involving 1,2-diamines and aldehydes or ketones.
Cyclopentyloxy Group Addition: The cyclopentyloxy group is introduced through a substitution reaction involving cyclopentanol and a suitable leaving group.
Isonicotinamide Formation: The isonicotinamide moiety is formed by reacting isonicotinic acid with ammonia or an amine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can be performed on the isonicotinamide group to yield amines.
Substitution: The cyclopentyloxy group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles and electrophiles are employed, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed:
Imidazolone Derivatives: Resulting from the oxidation of the imidazole ring.
Amines: Formed through the reduction of the isonicotinamide group.
Substituted Derivatives: Created by substituting the cyclopentyloxy group with other functional groups.
Comparison with Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-2-(phenyloxy)isonicotinamide: Similar structure but with a phenyloxy group instead of cyclopentyloxy.
N-(3-(1H-imidazol-1-yl)propyl)-2-(methoxy)isonicotinamide: Similar structure but with a methoxy group instead of cyclopentyloxy.
Uniqueness: N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide is unique due to its cyclopentyloxy group, which provides distinct chemical and physical properties compared to other similar compounds. This group enhances the compound's stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
2-cyclopentyloxy-N-(3-imidazol-1-ylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-17(20-7-3-10-21-11-9-18-13-21)14-6-8-19-16(12-14)23-15-4-1-2-5-15/h6,8-9,11-13,15H,1-5,7,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICZHHUAWQEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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